molecular formula C8H6O10S2 B13756221 4,6-Disulphoisophthalic acid CAS No. 22411-53-6

4,6-Disulphoisophthalic acid

Cat. No.: B13756221
CAS No.: 22411-53-6
M. Wt: 326.3 g/mol
InChI Key: QZVPBBKGFDYOJB-UHFFFAOYSA-N
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Description

4,6-Disulfoisophthalic acid, also known as 4,6-disulfobenzene-1,3-dicarboxylic acid, is an organic compound with the molecular formula C8H6O10S2. It is characterized by the presence of two sulfonic acid groups and two carboxylic acid groups attached to a benzene ring. This compound is notable for its high solubility in water and its applications in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-disulfoisophthalic acid typically involves the sulfonation of isophthalic acid. One common method is to react isophthalic acid with sulfuric acid under controlled conditions to introduce the sulfonic acid groups at the 4 and 6 positions on the benzene ring. The reaction is usually carried out at elevated temperatures to ensure complete sulfonation .

Industrial Production Methods

In an industrial setting, the production of 4,6-disulfoisophthalic acid can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same basic principles as the laboratory synthesis but is optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4,6-Disulfoisophthalic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

4,6-Disulfoisophthalic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-disulfoisophthalic acid involves its ability to interact with various molecular targets. The sulfonic acid groups can form strong hydrogen bonds with proteins and enzymes, affecting their activity. Additionally, the compound can act as a chelating agent, binding to metal ions and influencing their biological availability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Disulfoisophthalic acid is unique due to the presence of both sulfonic and carboxylic acid groups, which confer distinct chemical properties such as high solubility in water and the ability to participate in a wide range of chemical reactions .

Properties

CAS No.

22411-53-6

Molecular Formula

C8H6O10S2

Molecular Weight

326.3 g/mol

IUPAC Name

4,6-disulfobenzene-1,3-dicarboxylic acid

InChI

InChI=1S/C8H6O10S2/c9-7(10)3-1-4(8(11)12)6(20(16,17)18)2-5(3)19(13,14)15/h1-2H,(H,9,10)(H,11,12)(H,13,14,15)(H,16,17,18)

InChI Key

QZVPBBKGFDYOJB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1C(=O)O)S(=O)(=O)O)S(=O)(=O)O)C(=O)O

Origin of Product

United States

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